(3R,4R)-4-((4-Fluorophenethyl)amino)pyrrolidin-3-ol
Description
(3R,4R)-4-((4-Fluorophenethyl)amino)pyrrolidin-3-ol is a pyrrolidine-based compound featuring a stereospecific (3R,4R) configuration, a 4-fluorophenethylamino substituent, and a hydroxyl group at position 2. Pyrrolidine derivatives are widely studied for their ability to mimic carbocationic TS intermediates in glycosidase and glycosylase reactions, enabling high-affinity interactions with enzymes like base excision repair (BER) glycosylases . The compound’s synthesis typically involves asymmetric 1,3-dipolar cycloaddition or alkylation of pyrrolidin-3-ol precursors, as demonstrated in related analogs .
Properties
Molecular Formula |
C12H17FN2O |
|---|---|
Molecular Weight |
224.27 g/mol |
IUPAC Name |
(3R,4R)-4-[2-(4-fluorophenyl)ethylamino]pyrrolidin-3-ol |
InChI |
InChI=1S/C12H17FN2O/c13-10-3-1-9(2-4-10)5-6-15-11-7-14-8-12(11)16/h1-4,11-12,14-16H,5-8H2/t11-,12-/m1/s1 |
InChI Key |
LRVWRKBMGGKQIM-VXGBXAGGSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)NCCC2=CC=C(C=C2)F |
Canonical SMILES |
C1C(C(CN1)O)NCCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-((4-Fluorophenethyl)amino)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The amino group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce a variety of functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3R,4R)-4-((4-Fluorophenethyl)amino)pyrrolidin-3-ol would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Binding Affinities
The table below compares (3R,4R)-4-((4-Fluorophenethyl)amino)pyrrolidin-3-ol with structurally related pyrrolidine derivatives, focusing on substituents, stereochemistry, and biological interactions:
Mechanistic and Functional Insights
- TS Mimicry: this compound shares structural similarities with 1N and 1NBn, which mimic the oxacarbenium ion-like TS of BER glycosylases.
- Thermodynamic Stability : Unlike the pyrene-modified analog in , the fluorophenethyl derivative lacks intercalative aromatic moieties, suggesting its primary mechanism is TS mimicry rather than nucleic acid duplex stabilization.
- Stereochemical Specificity : The (3R,4R) configuration is critical for binding, as seen in related compounds. For example, (3S,4S) or (3R,4S) diastereomers show reduced affinity or altered biological activity .
Biological Activity
(3R,4R)-4-((4-Fluorophenethyl)amino)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry, particularly for its biological activity as a selective inhibitor of neuronal nitric oxide synthase (nNOS). Understanding its biological properties can provide insights into its potential therapeutic applications, especially in neurodegenerative diseases and conditions related to nitric oxide dysregulation.
Chemical Structure and Properties
The compound is characterized by its unique pyrrolidine structure, which contributes to its biological activity. The presence of the fluorophenethyl group enhances its selectivity and potency as an nNOS inhibitor.
Molecular Formula: C13H16FN3O
Molecular Weight: 235.28 g/mol
This compound operates primarily through the inhibition of nNOS, which plays a critical role in the production of nitric oxide (NO). NO is a signaling molecule involved in various physiological processes, including neurotransmission and vascular regulation. The compound has been shown to exhibit high selectivity for nNOS over endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS), making it a valuable tool for studying NO-related pathways.
Biological Activity Data
The biological activity of this compound has been quantified through various studies that assess its inhibitory potency and selectivity:
| Parameter | Value |
|---|---|
| Ki for nNOS | 5 nM |
| Selectivity over eNOS | >3800-fold |
| Selectivity over iNOS | >700-fold |
These values indicate that this compound is one of the most potent nNOS inhibitors reported, with significant selectivity that minimizes off-target effects on other NOS isoforms .
Case Studies and Research Findings
- Neuronal Protection : In preclinical models, this compound has been shown to protect neurons from excitotoxicity induced by excessive NO production. This suggests potential applications in neurodegenerative diseases where NO dysregulation is a contributing factor .
- Pharmacokinetics : Studies have indicated that modifications to the compound's structure can enhance its bioavailability and membrane permeability. For instance, replacing certain functional groups has been explored to improve pharmacokinetic properties while maintaining potent nNOS inhibition .
- Imaging Applications : The compound's ability to selectively inhibit nNOS makes it a candidate for development into imaging agents for studying NO-related pathologies using positron emission tomography (PET). Labeling strategies have been developed to facilitate this application .
Q & A
Q. Table 1: Synthetic Routes Comparison
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Schiff Base Formation | Acetic acid, 4-fluorophenethylamine, RT | 75–85 | |
| Reduction | NaBH₄, MeOH, 0°C | 90 | |
| Purification | Chiral HPLC (Chiralpak AD-H column) | >98% ee |
Basic: How can the stereochemistry of this compound be confirmed?
Answer:
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as in for analogous pyrrolidine derivatives) .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOESY correlations to confirm spatial arrangement of substituents .
- Chiral HPLC : Compare retention times with enantiomeric standards to verify purity .
Advanced: How can enantiomeric purity be optimized during synthesis?
Answer:
- Chiral Auxiliaries : Incorporate (R)- or (S)-configured auxiliaries during imine formation to direct stereochemistry .
- Asymmetric Catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation .
- Dynamic Resolution : Employ enzymes (e.g., lipases) for kinetic resolution of intermediates .
Advanced: What strategies resolve contradictions in reported receptor binding affinities?
Answer:
- Assay Standardization : Ensure consistent buffer pH, temperature, and receptor isoform (e.g., serotonin 5-HT₁A vs. 5-HT₂A) across studies .
- Computational Docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding modes and identify key residues influencing affinity variations .
- Radiolabeled Ligand Studies : Compare values using -labeled ligands to minimize assay artifacts .
Basic: What spectroscopic techniques characterize this compound?
Answer:
Q. Table 2: Key Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| NMR (DMSO-d6) | δ 7.2 (m, Ar-H), δ 3.4 (m, pyrrolidine-H) | |
| HRMS | [M+H]: 279.148 (calc. 279.147) |
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
- Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl) and assess impact on activity .
- Biological Assays : Test analogs against target receptors (e.g., dopamine D2, serotonin 5-HT₁A) using radioligand binding or functional assays (cAMP inhibition) .
- QSAR Modeling : Correlate electronic (Hammett σ) or steric (Taft E) parameters with activity trends .
Q. Table 3: Example SAR Findings
| Analog Modification | D2 Receptor (nM) | 5-HT₁A (nM) | Reference |
|---|---|---|---|
| 4-Fluorophenethyl (Parent) | 12 ± 1.5 | 8 ± 0.9 | |
| 4-Chlorophenethyl | 18 ± 2.1 | 15 ± 1.2 |
Advanced: How to address low solubility in aqueous buffers during in vitro assays?
Answer:
- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without disrupting assays .
- pH Adjustment : Prepare buffers at pH 4–5 (near compound pKa) to ionize the amine group .
- Surfactants : Add Tween-20 (0.01%) to mimic membrane interactions .
Basic: What are the potential metabolic pathways for this compound?
Answer:
- Phase I Metabolism : CYP450-mediated oxidation of the pyrrolidine ring or O-demethylation (if applicable) .
- Phase II Conjugation : Glucuronidation of the hydroxyl group, confirmed via LC-MS/MS metabolite profiling .
Advanced: How to validate target engagement in cellular models?
Answer:
- Knockdown Studies : Use siRNA targeting the suspected receptor (e.g., 5-HT₁A) and measure loss of compound efficacy .
- BRET/FRET Biosensors : Monitor real-time receptor conformational changes in HEK293 cells .
- Thermal Shift Assays : Detect stabilization of the receptor-ligand complex via differential scanning fluorimetry .
Basic: What safety and handling precautions are recommended?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
